molecular formula C20H20Br2O3 B3059970 1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) CAS No. 157891-77-5

1,1'-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one)

Cat. No.: B3059970
CAS No.: 157891-77-5
M. Wt: 468.2 g/mol
InChI Key: NLQYLAGTRCDBEY-UHFFFAOYSA-N
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Description

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) is a synthetic organic compound with the molecular formula C20H20Br2O3. It is characterized by the presence of two bromine atoms and a central ether linkage connecting two phenyl rings. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) typically involves the bromination of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The central ether linkage and phenyl rings contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Oxybis(4,1-phenylene))bis(2-bromo-2-methylpropan-1-one) is unique due to its high reactivity in substitution reactions and its stability provided by the ether linkage and phenyl rings. The presence of bromine atoms enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromo-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2O3/c1-19(2,21)17(23)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(24)20(3,4)22/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYLAGTRCDBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566452
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157891-77-5
Record name 1,1'-[Oxydi(4,1-phenylene)]bis(2-bromo-2-methylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 g (29.37 mmols) of diphenylether and 15.23 g (64.61 mmols) of alpha-bromoisobutrylbromide (purity 97.5% by weight) in 50 ml of dichloromethane in about 30′ 8.61 g (64.61 mmols) of aluminum trichloride were added, maintaining the temperature between 0° and 5° C. After 1.5 h the reaction mixture was poured in a mixture of 200 ml of water and ice and 4 ml of 37% HCl. The organic phase was separated and washed with brine, dried on sodium sulphate, and filtered, A sample obtained after evaporation of the solvent was analysed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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